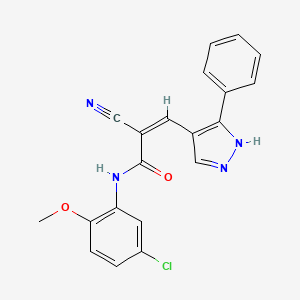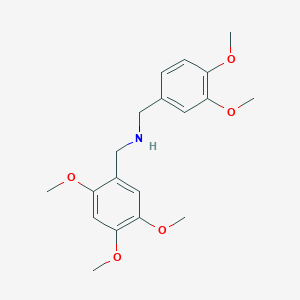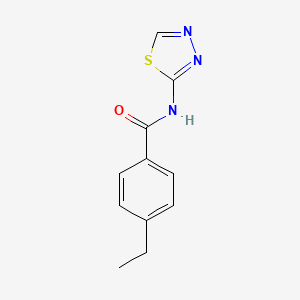![molecular formula C27H24N2O3S B4658138 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide](/img/structure/B4658138.png)
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide
Vue d'ensemble
Description
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide, commonly known as MDL-72527, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds, which are known for their hypoglycemic effects. MDL-72527 has been extensively studied for its potential therapeutic applications in diabetes mellitus and other related metabolic disorders.
Mécanisme D'action
MDL-72527 exerts its hypoglycemic effects by binding to the sulfonylurea receptor (SUR) on pancreatic beta cells. This leads to the closure of ATP-sensitive potassium channels, which depolarizes the cell membrane and triggers insulin secretion. MDL-72527 also activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which enhances insulin sensitivity and glucose uptake in peripheral tissues. Furthermore, it has been shown to inhibit the expression of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
MDL-72527 has been shown to have several biochemical and physiological effects. It stimulates insulin secretion from pancreatic beta cells, enhances insulin sensitivity and glucose uptake in peripheral tissues, and inhibits the expression of pro-inflammatory cytokines. It also increases the expression of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant effects. MDL-72527 has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes mellitus.
Avantages Et Limitations Des Expériences En Laboratoire
MDL-72527 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its hypoglycemic effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may be of interest for researchers studying metabolic disorders. However, MDL-72527 has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. It also has a short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on MDL-72527. One area of interest is the potential use of MDL-72527 in combination with other hypoglycemic agents for the treatment of diabetes mellitus. Another area of interest is the potential use of MDL-72527 in the prevention and treatment of diabetic complications, such as neuropathy and nephropathy. Furthermore, the anti-inflammatory and antioxidant properties of MDL-72527 may be of interest for researchers studying other metabolic disorders, such as obesity and cardiovascular disease. Finally, the development of more potent and selective sulfonylurea compounds may lead to the discovery of new therapeutic agents for metabolic disorders.
Applications De Recherche Scientifique
MDL-72527 has been widely used in scientific research for its potential therapeutic applications in diabetes mellitus and other related metabolic disorders. It has been shown to have hypoglycemic effects by stimulating insulin secretion from pancreatic beta cells. MDL-72527 has also been studied for its potential to improve insulin sensitivity and glucose uptake in peripheral tissues. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in metabolic disorders.
Propriétés
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-20-12-18-25(19-13-20)33(31,32)29-24-16-14-23(15-17-24)28-27(30)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-19,26,29H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAUTWRQRFELOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate](/img/structure/B4658059.png)
![7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4658067.png)
![1-(2,4-difluorophenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4658068.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4658079.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4658083.png)
![3-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4658093.png)
![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4658109.png)
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4658116.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4658124.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-butylbenzamide](/img/structure/B4658129.png)
![N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea](/img/structure/B4658130.png)

